molecular formula C15H22N4O6 B3229468 tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate CAS No. 1287670-36-3

tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate

Cat. No.: B3229468
CAS No.: 1287670-36-3
M. Wt: 354.36 g/mol
InChI Key: OEUUDXBMYINAQM-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate is a sophisticated chemical intermediate of significant importance in medicinal chemistry, particularly in the development of inhibitors targeting phosphoinositide 3-kinase (PI3K) pathways. This compound is a key synthetic precursor in the multi-step synthesis of potent PI3Kδ and PI3Kγ inhibitors, as documented in patent literature (US20190062290A1) . Its molecular structure incorporates a piperidine ring protected by a Boc (tert-butoxycarbonyl) group and a multifunctional pyrazole core bearing nitro and methoxycarbonyl substituents. These functional groups are crucial for subsequent chemical transformations that lead to the final active pharmaceutical ingredient, which modulates PI3K signaling—a pathway critically involved in cell growth, proliferation, and survival, and a validated target in oncology and inflammatory diseases (NCBI) . Researchers utilize this intermediate to explore structure-activity relationships (SAR) and to develop novel therapeutic agents for conditions such as hematologic malignancies and autoimmune disorders, making it a valuable building block for cutting-edge drug discovery programs.

Properties

IUPAC Name

tert-butyl 4-(3-methoxycarbonyl-4-nitropyrazol-1-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O6/c1-15(2,3)25-14(21)17-7-5-10(6-8-17)18-9-11(19(22)23)12(16-18)13(20)24-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUUDXBMYINAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C(=N2)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112430
Record name 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1287670-36-3
Record name 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1287670-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-[3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS No. 1287670-36-3) is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, which includes a piperidine ring and a nitro-substituted pyrazole moiety, suggests various applications in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

  • Molecular Formula : C15H22N4O6
  • Molecular Weight : 354.36 g/mol
  • Storage Conditions : Sealed in dry conditions at 2-8°C
  • Purity : Not specified in available data

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound is believed to act through the following mechanisms:

  • Enzyme Inhibition : The presence of the nitro group on the pyrazole ring may facilitate interactions with various enzymes, potentially inhibiting their activity. This has implications for drug development targeting enzyme-related diseases.
  • Receptor Binding : The structural characteristics allow for binding to certain receptors, which may modulate signaling pathways involved in cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyrazole compounds exhibit antimicrobial properties, indicating that this compound might also possess similar activities.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Although specific data for this compound is limited, general trends observed in related compounds can be extrapolated:

ParameterValue
Clearance (Cl)Varies by study
Volume of Distribution (Vd)Varies by study
Half-life (t½)Varies by study
Bioavailability (F)Varies by study

This table summarizes typical pharmacokinetic parameters observed in related pyrazole compounds, which may provide insights into the behavior of the target compound in biological systems.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to this compound:

  • Anticancer Activity : Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis. For example, a derivative demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as an anticancer agent .
  • Antimicrobial Properties : A study reported that certain pyrazole derivatives exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings suggest that this compound could be explored for its antimicrobial potential .
  • Neuroprotective Effects : Some research has suggested that related compounds may offer neuroprotective benefits through modulation of neuroinflammatory pathways, indicating potential applications in neurodegenerative diseases .

Scientific Research Applications

Pharmaceutical Development

The unique structure of tert-butyl 4-(3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate positions it as a candidate for drug development. Pyrazole derivatives are often explored for their anti-inflammatory, analgesic, and anticancer properties.

Case Study: Anticancer Activity

Research has indicated that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of the nitro group in this compound may enhance its biological activity by influencing electron distribution and reactivity, potentially leading to increased potency against tumor cells.

Agricultural Chemistry

The compound's bioactive properties make it suitable for research in agrochemicals. Pyrazole derivatives have been studied for their effectiveness as herbicides and fungicides.

Case Study: Herbicidal Efficacy

Studies have shown that certain pyrazole compounds can inhibit plant growth by disrupting metabolic pathways. The specific application of this compound in agricultural settings could be investigated for its potential to selectively target weeds while minimizing harm to crops.

Material Science

With its unique chemical structure, this compound may have applications in the development of new materials, particularly in the synthesis of polymers or as additives to enhance material properties.

Case Study: Polymer Synthesis

Research into the polymerization of pyrazole derivatives has shown promise in creating materials with improved thermal stability and mechanical properties. The incorporation of this compound into polymer matrices could lead to innovative applications in coatings and composites.

Data Tables

Application AreaSpecific Use Case
Pharmaceutical DevelopmentAnticancer drug candidates
Agricultural ChemistryHerbicides and fungicides
Material SciencePolymer synthesis and material enhancement

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound’s nitro group distinguishes it from analogs with alternative substituents on the pyrazole ring. Below is a comparative analysis with similar derivatives:

Compound Substituents on Pyrazole Molecular Formula MW (g/mol) Key Spectral Data
Target Compound (CAS: 1287670-36-3) 3-methoxycarbonyl, 4-nitro C₁₅H₂₂N₄O₆ 354.36 IR: C=O stretch at ~1700 cm⁻¹; MS: [M+H]+ = 355.16
tert-Butyl 4-[1-phenyl-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5j) 1-phenyl, 4-methoxycarbonyl C₂₁H₂₇N₃O₄ 385.45 ¹H-NMR: δ 7.5–7.3 (phenyl protons); HRMS: [M+Na]+ = 408.1893
tert-Butyl 4-[1-(4-methylphenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5l) 1-(4-methylphenyl), 4-methoxycarbonyl C₂₂H₂₉N₃O₄ 399.48 ¹³C-NMR: δ 21.5 (CH₃); MS: [M+H]+ = 400.21
tert-Butyl 4-[1-(3-fluorophenyl)-4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate (5d) 1-(3-fluorophenyl), 4-methoxycarbonyl C₂₀H₂₄FN₃O₄ 389.42 ¹⁵N-NMR: δ -250 ppm (pyrazole-N); MS: [M+H]+ = 390.18
tert-Butyl 4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate (SS-3797) 4-nitro C₁₃H₂₀N₄O₄ 296.33 IR: NO₂ asymmetric stretch at ~1520 cm⁻¹; Purity: 98%

Key Observations :

  • Electronic Effects : The nitro group in the target compound is strongly electron-withdrawing, leading to distinct reactivity in further functionalization (e.g., nucleophilic substitution at the nitro position) compared to electron-donating groups like methyl or methoxy .
  • Spectral Shifts : The nitro group causes downfield shifts in adjacent pyrazole protons in ¹H-NMR (δ ~8.5–9.0 ppm) compared to analogs with phenyl or methyl groups (δ ~7.3–7.8 ppm) .

Insights :

  • The nitro group contributes to higher toxicity (oral and dermal hazards) compared to non-nitro analogs .
  • Crystallinity in nitro-substituted compounds (e.g., SS-3797) may enhance stability during storage .

Q & A

Basic: What synthetic strategies are effective for preparing tert-butyl 4-(3-(methoxycarbonyl)-4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate?

Methodological Answer:
The synthesis typically involves sequential functionalization of the piperidine and pyrazole rings. A common approach includes:

  • Step 1: Protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine) .
  • Step 2: Introduction of the nitro-pyrazole moiety. This may involve coupling 4-nitro-1H-pyrazole derivatives to Boc-protected piperidine using palladium-catalyzed cross-coupling or nucleophilic substitution .
  • Step 3: Methoxycarbonylation at the pyrazole C3 position via esterification with methyl chloroformate in the presence of a base (e.g., DMAP) .
    Key Consideration: Optimize reaction stoichiometry to avoid over-functionalization of the pyrazole ring.

Advanced: How does the nitro group influence the electronic properties and reactivity of the pyrazole ring in this compound?

Methodological Answer:
The nitro group is a strong electron-withdrawing substituent, which:

  • Reduces electron density on the pyrazole ring, directing electrophilic attacks to the less substituted positions (e.g., C5 over C3/C4).
  • Stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions, enabling functionalization at the C4 position .
  • Enables reduction to an amine group under catalytic hydrogenation (H₂/Pd-C), offering a pathway to diversely substituted analogs for structure-activity relationship (SAR) studies .
    Experimental Validation: Use density functional theory (DFT) calculations to map electron density distribution and predict regioselectivity .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify Boc (δ ~1.4 ppm for tert-butyl), methoxycarbonyl (δ ~3.8 ppm for OCH₃), and pyrazole protons (δ 7.5–8.5 ppm). Nitro groups induce deshielding in adjacent carbons .
  • IR Spectroscopy: Confirm ester (C=O stretch ~1720 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ and fragmentation patterns (e.g., loss of Boc group: m/z –100) .
    Data Interpretation Tip: Compare with spectral data of tert-butyl piperidine and nitro-pyrazole analogs to resolve overlapping signals .

Advanced: What strategies minimize side reactions during methoxycarbonylation of the pyrazole ring?

Methodological Answer:

  • Protection-Deprotection: Temporarily protect reactive sites (e.g., piperidine nitrogen with Boc) to prevent unwanted acylation .
  • Controlled Reaction Conditions: Use low temperatures (0–5°C) and slow addition of methyl chloroformate to reduce dimerization .
  • Catalytic Bases: Employ DMAP (4-dimethylaminopyridine) to enhance reactivity selectively at the pyrazole C3 position .
    Post-Reaction Analysis: Monitor by TLC (silica gel, ethyl acetate/hexane) to detect intermediates and optimize yield.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders to avoid inhalation .
  • Storage: Store in a cool, dry place away from strong oxidizers (e.g., peroxides) due to potential incompatibility with the nitro group .
  • Emergency Measures: Immediate flushing with water for eye/skin contact and use of activated carbon for spills .
    Note: While GHS classification data is unavailable for this specific compound, treat nitro-containing analogs as irritants .

Advanced: How can computational modeling predict the compound’s interaction with enzyme targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to simulate binding to active sites (e.g., kinases or proteases). The nitro group may form hydrogen bonds with catalytic residues .
  • QSAR Models: Correlate substituent effects (e.g., nitro vs. methoxy) with bioactivity using datasets from similar piperidine-pyrazole derivatives .
  • MD Simulations: Assess binding stability over time (50–100 ns trajectories) to identify critical interactions for lead optimization .
    Validation: Cross-check computational predictions with in vitro enzyme inhibition assays.

Basic: What purification methods are suitable for isolating this compound?

Methodological Answer:

  • Column Chromatography: Use silica gel with gradient elution (e.g., 20–50% ethyl acetate in hexane) to separate unreacted starting materials .
  • Recrystallization: Employ ethanol/water mixtures to isolate pure crystals, leveraging differences in solubility between the product and nitro-containing byproducts .
  • HPLC: For high-purity requirements (≥99%), use reverse-phase C18 columns with acetonitrile/water mobile phases .

Advanced: How does steric hindrance from the tert-butyl group impact derivatization reactions?

Methodological Answer:

  • Steric Effects: The bulky tert-butyl group on piperidine restricts access to the nitrogen, limiting alkylation or acylation reactions. Deprotection (e.g., TFA-mediated Boc removal) is often required before further functionalization .
  • Strategic Design: Introduce substituents on the pyrazole ring first, as its planar structure experiences less steric interference than the piperidine .
  • Kinetic Studies: Compare reaction rates of tert-butyl-protected vs. unprotected analogs to quantify steric impacts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-Butyl 4-(3-(methoxycarbonyl)-4-nitro-1h-pyrazol-1-yl)piperidine-1-carboxylate

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